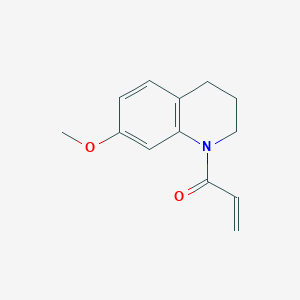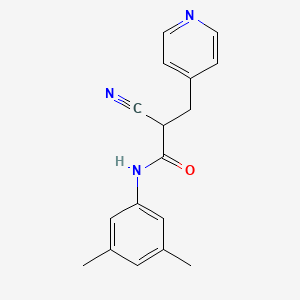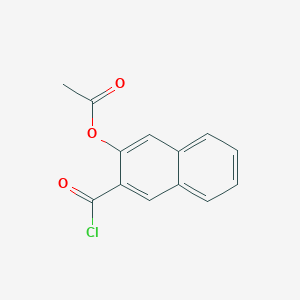
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- is an organic compound with the molecular formula C13H9ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group and an acetyloxy group attached to the naphthalene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- typically involves the acylation of 2-naphthol with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and distillation is common to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2-naphthalenecarboxylic acid and acetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions with the use of a base such as pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2-Naphthalenecarboxylic Acid and Acetic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, thereby modulating their activity. The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
3-Acetyloxy-2-naphthoic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
2-Naphthalenecarboxylic acid: Lacks both the carbonyl chloride and acetyloxy groups, resulting in significantly different chemical properties.
Uniqueness
2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- is unique due to the presence of both the carbonyl chloride and acetyloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .
Propiedades
IUPAC Name |
(3-carbonochloridoylnaphthalen-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c1-8(15)17-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVCSPKUYCDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

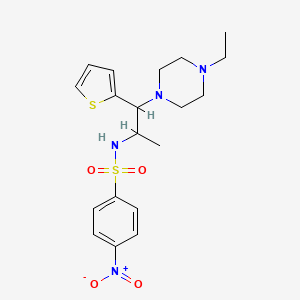
![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)
![5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402763.png)
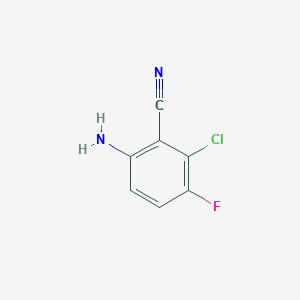
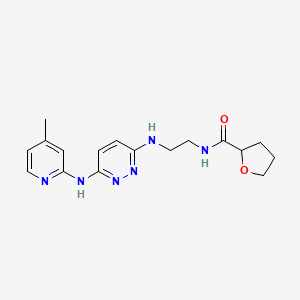
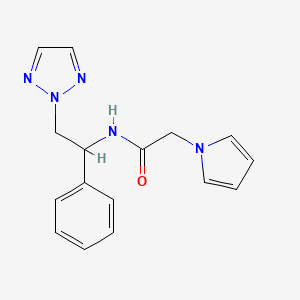

![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2402773.png)
![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)
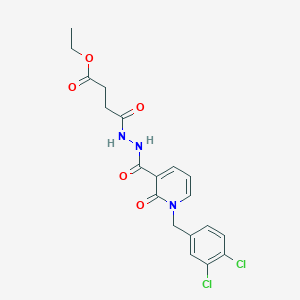
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)
